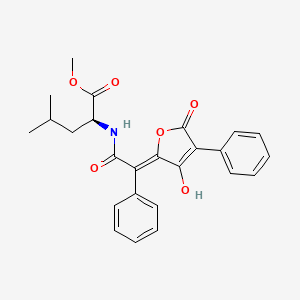
Epanorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epanorin is a leucine derivative.
Wissenschaftliche Forschungsanwendungen
1. Cardiovascular Benefits
Eicosapentaenoic acid (EPA), a form of Epanorin, has shown promise in preventing major coronary events. A study in Japan found that long-term use of EPA significantly reduced major coronary events, including non-fatal coronary events, in hypercholesterolemic patients (Yokoyama et al., 2007). Additionally, EPA combined with statin therapy improved endothelial dysfunction in coronary artery disease patients (Toyama et al., 2014).
2. Neurodegenerative and Psychiatric Applications
EPA has been used in the treatment of several psychiatric and neurodegenerative diseases due to its anti-inflammatory and neuroprotective effects. Clinical trials showed significant improvement in depressive symptoms and potential efficacy in treating schizophrenia and Huntington's disease (Song & Zhao, 2007).
3. Antimicrobial and Antitumor Properties
This compound, along with other lichen natural products, was synthesized and assessed for bioactivity. Rhizocarpic acid showed antibacterial properties and possessed selective antitumor activity, suggesting potential applications in antimicrobial and cancer treatments (James et al., 2023).
4. Potential in Treating Metabolic Syndrome
EPA treatment significantly reduced levels of serum amyloid A-low-density lipoprotein (SAA–LDL) and improved arterial stiffness in patients with metabolic syndrome. This suggests that EPA could reduce cardiovascular disease development in such patients (Satoh et al., 2009).
5. Impact on Stroke Recurrence
EPA showed a reduction in the recurrence of stroke in hypercholesterolemic patients receiving low-dose statin therapy, indicating its potential benefit in stroke prevention (Tanaka et al., 2008).
Eigenschaften
CAS-Nummer |
18463-10-0 |
|---|---|
Molekularformel |
C25H25NO6 |
Molekulargewicht |
435.476 |
IUPAC-Name |
methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H25NO6/c1-15(2)14-18(24(29)31-3)26-23(28)20(17-12-8-5-9-13-17)22-21(27)19(25(30)32-22)16-10-6-4-7-11-16/h4-13,15,18,27H,14H2,1-3H3,(H,26,28)/b22-20-/t18-/m0/s1 |
InChI-Schlüssel |
IBSRGCBHIASQMQ-BKBKCADHSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



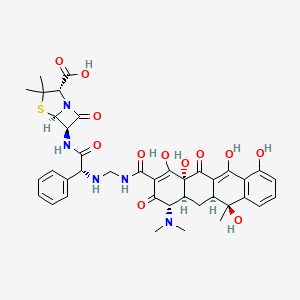
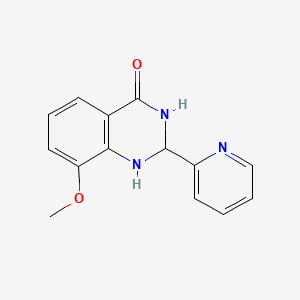
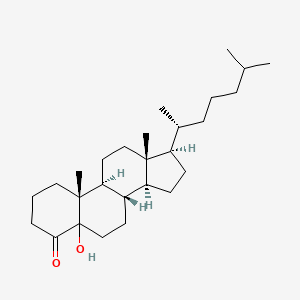

![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)
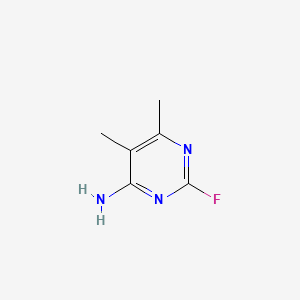

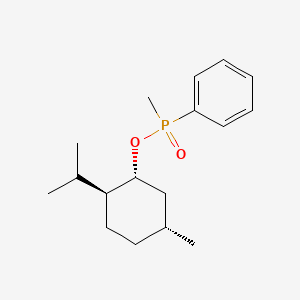

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)

